molecular formula C15H25N3 B1441307 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 1044528-74-6

3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1441307
CAS No.: 1044528-74-6
M. Wt: 247.38 g/mol
InChI Key: BEJBDSYKNRUYOV-UHFFFAOYSA-N
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Description

3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine is a compound with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The compound features a piperazine ring substituted with a 3-methylphenyl group and a propylamine chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3-methylphenylpiperazine with a propylamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include ethanol and toluene, and the reaction may require catalysts such as palladium or platinum to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new therapeutic agents targeting specific biological pathways .

Medicine

In medicine, this compound is investigated for its potential use in treating neurological disorders and as a component of drug formulations for various diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique chemical structure makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially alleviating symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)12-14(18)2/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJBDSYKNRUYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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